10TR-PENTADECENOIC ACID

説明

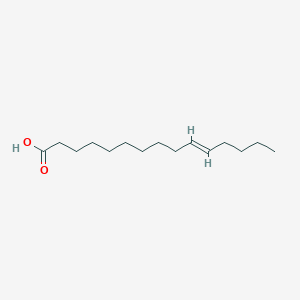

10-pentadecenoic acid is a pentadecenoic acid having its double bond in the 10-position.

生物活性

10-Pentadecenoic acid, also known as 10TR-Pentadecenoic acid, is an unsaturated fatty acid with significant biological activities. Its molecular formula is , and it features a double bond located at the 10-position. This compound has garnered attention for its potential health benefits and therapeutic applications, particularly in the context of metabolic and inflammatory diseases.

Overview of Biological Activities

Recent studies have highlighted several key biological activities associated with 10-pentadecenoic acid, particularly its effects on metabolic pathways, inflammation, and cell proliferation. The compound has been shown to exhibit the following properties:

- Anti-inflammatory Effects : It has demonstrated broad anti-inflammatory actions across various human cell systems.

- Antiproliferative Properties : 10-pentadecenoic acid can inhibit the proliferation of cancer cells, making it a candidate for cancer therapy.

- Mitochondrial Function Repair : The compound has been implicated in repairing mitochondrial functions, which is crucial for cellular energy metabolism.

- Regulation of Glucose Metabolism : It plays a role in modulating glucose levels, potentially benefiting individuals with insulin resistance or type 2 diabetes.

The biological activities of 10-pentadecenoic acid are mediated through several mechanisms:

- Activation of AMPK (AMP-activated protein kinase) : This pathway is essential for regulating energy balance and has implications in longevity and metabolic health.

- Inhibition of mTOR (mechanistic target of rapamycin) : By inhibiting mTOR, the compound may influence cell growth and proliferation.

- PPAR Activation : It acts as a partial agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis.

Comparative Studies

Comparative studies have evaluated the efficacy of 10-pentadecenoic acid against other fatty acids like eicosapentaenoic acid (EPA) and therapeutic agents such as rapamycin and metformin.

| Compound | Optimal Dose (µM) | Annotated Activities | Non-Cytotoxic |

|---|---|---|---|

| 10-Pentadecenoic Acid | 17 | 36 | Yes |

| Rapamycin | 9 | 32 | Yes |

| Metformin | 5000 | 17 | Yes |

| Eicosapentaenoic Acid | 17 | 7 | Yes |

The data indicate that at optimal doses, 10-pentadecenoic acid exhibits a higher number of annotated activities compared to metformin and eicosapentaenoic acid, suggesting its potential as a more versatile therapeutic agent .

Case Studies

-

Metabolic Syndrome :

A study demonstrated that supplementation with pentadecanoic acid was negatively correlated with markers of metabolic syndrome, including leptin and plasminogen activator inhibitor-1. The compound showed potential in improving insulin sensitivity through the activation of AMPK pathways . -

Cancer Research :

In vitro studies indicated that 10-pentadecenoic acid could reduce the severity of cancer cell proliferation. Its antiproliferative effects were noted to be comparable to established chemotherapeutics at certain concentrations . -

Inflammatory Conditions :

Clinical investigations have linked higher circulating levels of pentadecanoic acid with lower incidences of chronic inflammatory diseases, supporting its role as an anti-inflammatory agent .

科学的研究の応用

Nutritional and Health Benefits

10-Pentadecenoic acid is recognized for its potential health benefits, particularly in metabolic health and cardiovascular protection. Research indicates that it may play a role in:

- Cardiometabolic Health : Studies have shown that pentadecanoic acid (C15:0) can improve insulin sensitivity and reduce inflammation markers, which are critical factors in metabolic syndrome and cardiovascular diseases .

- Anticancer Properties : In vitro studies suggest that pentadecanoic acid can induce apoptosis in cancer cells and suppress stemness markers in breast cancer cell lines, highlighting its potential as an anticancer agent .

3.1. Dietary Supplementation

Given its essential fatty acid status, pentadecanoic acid is being explored as a dietary supplement to enhance overall health. Its incorporation into diets may help manage conditions such as:

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Research has identified pentadecanoic acid as a potential biomarker for non-invasive diagnosis of NAFLD .

- Skin Health : Studies have shown that continuous ingestion of pentadecyl-containing oils can improve skin elasticity and hydration, suggesting applications in dermatology .

3.2. Therapeutic Uses

The compound has been compared to established therapeutics for various conditions:

- Mood Disorders : At certain concentrations, pentadecanoic acid exhibits properties similar to bupropion, a medication used for depression and smoking cessation .

- Cancer Treatment : Its activities parallel those of common anticancer drugs like gemcitabine and paclitaxel at specific doses, indicating potential for use in cancer therapies .

Comparative Analysis with Other Fatty Acids

To better understand the unique properties of 10-pentadecenoic acid, a comparative analysis with eicosapentaenoic acid (EPA) was conducted. The following table summarizes key findings:

| Property | 10-Pentadecenoic Acid (C15:0) | Eicosapentaenoic Acid (EPA) |

|---|---|---|

| Cytotoxicity | Non-cytotoxic at all tested concentrations | Cytotoxic at higher concentrations |

| Anti-inflammatory Activities | Broad range across multiple systems | Limited compared to C15:0 |

| Mechanisms of Action | AMPK activation, JAK2/STAT3 inhibition | Primarily anti-inflammatory |

| Clinical Relevance | High; parallels common therapeutics | Moderate; primarily used for cardiovascular health |

Case Study 1: Cancer Cell Line Research

A study evaluated the effects of pentadecanoic acid on MCF-7 breast cancer stem cells. Results indicated significant reductions in stemness markers and induced apoptosis at specific dosages over time .

Case Study 2: Dietary Impact on NAFLD

In an animal model study examining dietary impacts on NAFLD, mice fed a diet supplemented with pentadecanoic acid exhibited improved liver function markers compared to control groups .

特性

IUPAC Name |

(E)-pentadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXSAEQXOXTDAM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。